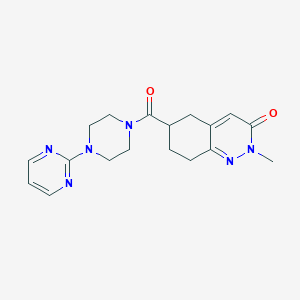

2-methyl-6-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-6-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation. It has been implicated in several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Mode of Action

Pralsetinib binds to the RET protein, inhibiting its activity. This prevents the RET protein from sending signals that promote cell growth and division. Pralsetinib has shown effective inhibition against common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib disrupts the signaling pathways that drive the growth and proliferation of cancer cells. This includes pathways involved in cell cycle progression, apoptosis, and angiogenesis .

Pharmacokinetics

The compound has good solubility in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered orally in a suitable formulation.

Result of Action

In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors . In vivo, Pralsetinib effectively inhibits NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain physiological environments than others. Additionally, the compound’s stability may be affected by factors such as temperature and pH. The compound is recommended to be stored at 4°C .

Actividad Biológica

The compound 2-methyl-6-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, examining various aspects including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrocinnoline core, a piperazine moiety, and a pyrimidine ring. The specific arrangement of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including those similar to our compound of interest, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has also been investigated. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting potential as an anticancer agent .

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. Specifically, the piperazine and pyrimidine components may interact with target proteins in cancer cells and bacteria, disrupting their function and leading to cell death. Docking studies have indicated strong binding affinities to several targets, suggesting a multi-target approach in its mechanism .

Case Studies

- Tuberculosis Treatment : A series of substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibiting IC90 values as low as 3.73 μM were identified, indicating strong potential for further development as anti-TB agents .

- Cancer Cell Lines : In studies involving various human cancer cell lines (e.g., HEK-293), the compound demonstrated low cytotoxicity while effectively inhibiting cell growth at concentrations that suggest a favorable therapeutic index .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (μM) | IC90 (μM) |

|---|---|---|---|

| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | 3.73 - 4.00 |

| Anticancer | Various Cancer Cell Lines | <10 | N/A |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Feature | Biological Activity |

|---|---|---|

| Variant A | Additional methyl group | Increased potency |

| Variant B | Altered piperazine substitution | Enhanced selectivity |

Propiedades

IUPAC Name |

2-methyl-6-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-22-16(25)12-14-11-13(3-4-15(14)21-22)17(26)23-7-9-24(10-8-23)18-19-5-2-6-20-18/h2,5-6,12-13H,3-4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGJTYHFBVQKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.